Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

Catalog No.
S3007392
CAS No.
2044714-45-4
M.F
C8H6ClNO2S
M. Wt
215.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochlor...

CAS Number

2044714-45-4

Product Name

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride

IUPAC Name

thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.65

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h1-4H,(H,10,11);1H

InChI Key

ABPBWCLECPLUBK-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=CS2)C(=O)O.Cl

solubility

not available

Application in Medicinal Chemistry: Kinase Inhibition

Scientific Field: Medicinal Chemistry

Summary of Application: Thieno[2,3-c]pyridine derivatives are explored as potential kinase inhibitors due to their structural similarity to ATP, which allows them to act as ATP-mimetic inhibitors .

Methods of Application: Researchers synthesized a collection of thieno[2,3-c]pyridine derivatives and tested them against G protein-coupled receptor kinase 2 (GRK2). The process involved structure-driven optimization and characterization of the compounds .

Results: The study identified hit compounds with the thieno[2,3-c]pyridine moiety showing potent inhibition of GRK2. These compounds could serve as starting points for future drug discovery programs .

Application in Drug Discovery: GRK2 Inhibitors

Scientific Field: Drug Discovery

Summary of Application: Thieno[2,3-c]pyridine core is used to develop inhibitors for GRK2, which is implicated in various cardiovascular diseases .

Methods of Application: A hit compound bearing the thieno[2,3-c]pyridine moiety was optimized following a structure-driven process, leading to the creation of a series of ligand-efficient inhibitors .

Results: The optimized compounds exhibited high ligand efficiency and potency as GRK2 inhibitors, indicating their potential as therapeutic agents .

Application in Pharmacology: VEGFR-2 Inhibition

Scientific Field: Pharmacology

Summary of Application: Compounds with the thieno[2,3-c]pyridine ring have been studied for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a role in angiogenesis and cancer progression .

Methods of Application: The inhibitory activity was measured using an IC50 assay, which determines the concentration of the compound required to inhibit a biological process by 50% .

Results: One of the compounds demonstrated a significant inhibition of VEGFR-2 with an IC50 value of 2.6 μM, indicating its potential as an anticancer agent .

Application in Cancer Research: Anticancer Agents

Scientific Field: Cancer Research

Summary of Application: Thieno[2,3-c]pyridine derivatives are being investigated for their anticancer properties, particularly their ability to induce apoptosis in cancer cells .

Methods of Application: Apoptotic and necrotic cell death were measured using Annexin V and propidium iodide staining on breast cancer cell lines .

Results: The studies showed that certain derivatives could induce apoptosis in breast cancer cells, suggesting their use as potential anticancer agents .

Application in Chemical Synthesis: Building Blocks

Scientific Field: Chemical Synthesis

Summary of Application: The thieno[2,3-c]pyridine scaffold serves as a versatile building block for the synthesis of various heterocyclic compounds .

Methods of Application: The compound is used in various chemical reactions to create a diverse array of derivatives with potential biological activities .

Results: The availability of thieno[2,3-c]pyridine derivatives has expanded, facilitating their use in medicinal chemistry and drug discovery .

Application in Biochemistry: Protein Interaction Studies

Scientific Field: Biochemistry

Summary of Application: Thieno[2,3-c]pyridine derivatives are utilized to study their interactions with proteins, particularly kinases, to understand the molecular basis of their inhibitory action .

Methods of Application: X-ray crystallography was used to determine the binding mode of thieno[2,3-c]pyridine derivatives with kinases .

Results: The studies revealed the conserved interaction mode of these compounds with the hinge region of kinases, providing insights into their mechanism of action .

Application in Organic Electronics: Semiconducting Materials

Scientific Field: Organic Electronics

Summary of Application: Thieno[2,3-c]pyridine derivatives are investigated for their semiconducting properties, which are crucial for the development of organic electronic devices .

Methods of Application: The electronic properties of these compounds are evaluated using techniques like cyclic voltammetry and differential scanning calorimetry to assess their potential as semiconducting materials .

Results: Some derivatives have shown promising semiconducting behavior, indicating their suitability for use in organic transistors and photovoltaic cells .

Application in Neuropharmacology: Neuroprotective Agents

Scientific Field: Neuropharmacology

Summary of Application: Thieno[2,3-c]pyridine compounds are explored for their neuroprotective effects, potentially offering treatment options for neurodegenerative diseases .

Methods of Application: Neuroprotection assays involve evaluating the compounds’ ability to protect neuronal cells from induced oxidative stress or apoptosis .

Results: Certain thieno[2,3-c]pyridine derivatives have demonstrated neuroprotective activity, suggesting their potential in treating conditions like Alzheimer’s disease .

Application in Material Science: Corrosion Inhibitors

Scientific Field: Material Science

Summary of Application: The thieno[2,3-c]pyridine framework is utilized to synthesize corrosion inhibitors, which are important for protecting metals against corrosion .

Methods of Application: Corrosion inhibition efficiency is measured using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy .

Results: Studies have found that certain derivatives effectively inhibit corrosion, making them valuable for industrial applications .

Application in Analytical Chemistry: Chromophoric Agents

Scientific Field: Analytical Chemistry

Summary of Application: Thieno[2,3-c]pyridine derivatives are used as chromophoric agents in analytical chemistry due to their strong absorption in the UV-visible spectrum .

Methods of Application: These compounds are incorporated into analytical assays to enable the detection and quantification of various analytes through spectrophotometric methods .

Results: The derivatives’ strong chromophoric properties have been successfully employed in the development of sensitive and selective analytical assays .

Application in Environmental Science: Photocatalysts

Scientific Field: Environmental Science

Summary of Application: Thieno[2,3-c]pyridine compounds are studied for their photocatalytic properties, which can be applied in environmental remediation processes .

Methods of Application: Photocatalytic activity is assessed by measuring the degradation rate of pollutants under light irradiation in the presence of the photocatalyst .

Results: Some derivatives have shown effective photocatalytic activity, highlighting their potential in the degradation of environmental pollutants .

Application in Agrochemistry: Plant Growth Regulators

Scientific Field: Agrochemistry

Summary of Application: Thieno[2,3-c]pyridine derivatives are being evaluated as plant growth regulators, which can influence the growth and development of crops .

Methods of Application: The effects of these compounds on plant growth are studied through in vitro and in vivo assays, examining parameters like seed germination and root elongation .

Results: Research indicates that certain derivatives can act as plant growth regulators, potentially improving agricultural productivity .

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused thiophene and pyridine ring system. The structure includes a carboxylic acid group at the 7th position of the pyridine ring, and the compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous environments. Its molecular formula is C₈H₆ClNO₂S, with a molecular weight of approximately 215.65 g/mol . This compound belongs to a class of thieno[2,3-c]pyridine derivatives that have garnered attention for their potential applications in medicinal chemistry, particularly as kinase inhibitors due to their structural similarity to adenosine triphosphate (ATP) .

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: Reacting with alcohols under acidic conditions to form esters.
  • Amidation: Reacting with amines to form amides, which can enhance biological activity.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, affecting the compound's properties.

The presence of the thiophene and pyridine rings allows for electrophilic aromatic substitution reactions, which can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.

Thieno[2,3-c]pyridine derivatives have been studied for various biological activities:

  • Kinase Inhibition: These compounds are explored as potential inhibitors of G protein-coupled receptor kinase 2 (GRK2), which is implicated in cardiovascular diseases. Some derivatives have shown potent inhibition, indicating their potential as therapeutic agents .
  • Anticancer Activity: Certain derivatives have demonstrated significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting potential applications in cancer treatment .
  • Plant Growth Regulation: Research indicates that thieno[2,3-c]pyridine derivatives can act as plant growth regulators, influencing seed germination and root elongation .

The synthesis of thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting materials such as thiophene and pyridine derivatives undergo cyclization under specific conditions (e.g., heat or catalysts) to form the fused ring structure.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through nucleophilic substitution or carbonylation reactions.
  • Hydrochlorination: The final step often involves treating the compound with hydrochloric acid to form the hydrochloride salt.

These methods allow for structural modifications that enhance biological activity or solubility.

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride has several applications:

  • Drug Development: As a potential kinase inhibitor, it serves as a lead compound for developing new therapeutics targeting cardiovascular diseases and cancer .
  • Agriculture: Its role as a plant growth regulator can improve crop yields and agricultural practices .
  • Environmental Chemistry: Some derivatives have shown photocatalytic activity for degrading environmental pollutants .

Interaction studies involving thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To measure biological activity against target proteins or pathways.
  • Structure-Activity Relationship Studies: To optimize derivatives for enhanced potency and selectivity.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Thieno[3,2-c]pyridine-7-carboxylic acidDifferent fusion pattern; potential differences in biological activity
Thieno[2,3-b]pyridine derivativesMay exhibit different receptor interactions due to ring positioning
Pyrido[3,4-b]quinoline derivativesDistinct core structure; often studied for anti-inflammatory properties

Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific functional groups and structural arrangement that confer distinct biological activities compared to these similar compounds. Its potential as a kinase inhibitor particularly highlights its importance in drug discovery efforts within medicinal chemistry.

Dates

Last modified: 04-14-2024

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